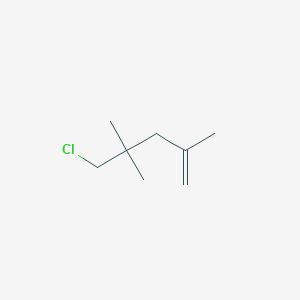
5-Chloro-2,4,4-trimethylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of 2,4,4-trimethylpent-1-ene, characterized by the presence of a chlorine atom attached to the pentene chain. This compound is a clear, colorless liquid with a unique molecular structure that offers a diverse range of applications in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,4-trimethylpent-1-ene typically involves the chlorination of 2,4,4-trimethylpent-1-ene. One efficient method employs triphosgene as the chlorinating agent. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) with the initiation of N,N-dimethylacetamide. This method yields a high purity product with a yield of up to 97.93% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for maximum yield and purity, ensuring the compound meets the required specifications for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,4,4-trimethylpent-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace the chlorine atom under basic conditions.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can add across the double bond.
Major Products Formed
Substitution Reactions: Products include 2,4,4-trimethylpent-1-ene derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Products include saturated compounds where the double bond has been converted to a single bond with additional substituents.
Aplicaciones Científicas De Investigación
5-Chloro-2,4,4-trimethylpent-1-ene has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,4,4-trimethylpent-1-ene involves its interaction with molecular targets through its reactive chlorine atom and double bond. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethyl-1-pentene: The non-chlorinated parent compound.
2,4,4-Trimethyl-2-pentene: An isomer with the double bond in a different position.
Diisobutylene: A related compound with similar structural features.
Uniqueness
5-Chloro-2,4,4-trimethylpent-1-ene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific chemical syntheses and industrial processes.
Propiedades
Fórmula molecular |
C8H15Cl |
|---|---|
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
5-chloro-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3 |
Clave InChI |
NWFKRJSJIJLKPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


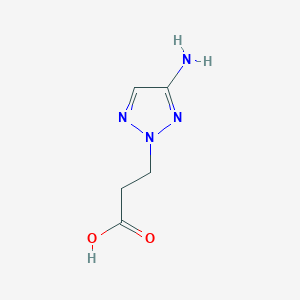
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
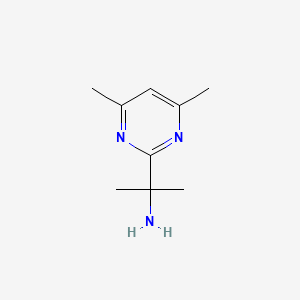
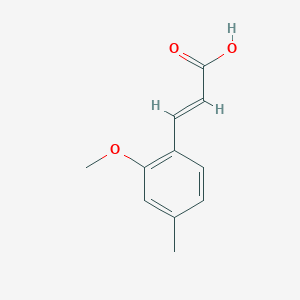
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
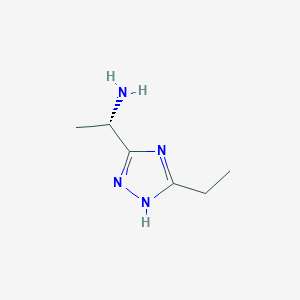
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
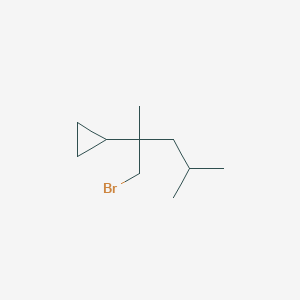

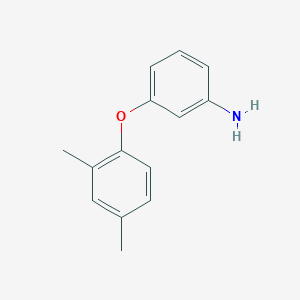
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
